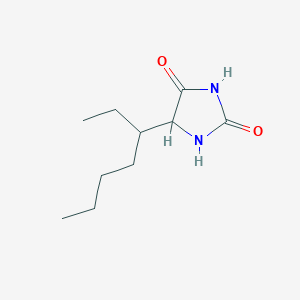
5-(Heptan-3-YL)imidazolidina-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
5-(Heptan-3-YL)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules.
Biology: In biological research, the compound is used to study the effects of hydantoin derivatives on cellular processes.
Medicine: As an anticonvulsant, 5-(Heptan-3-YL)imidazolidine-2,4-dione is used in the treatment of epilepsy.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
Target of Action
Imidazolidine-2,4-dione derivatives have been found to exhibit a wide range of significant pharmacological or biological activities .
Mode of Action
It’s known that imidazolidine-2,4-dione derivatives have been extensively studied and represent a wide range of pharmacological activities .
Biochemical Pathways
Imidazolidine-2,4-dione derivatives are known to interact with various biochemical pathways, contributing to their wide range of pharmacological activities .
Result of Action
Imidazolidine-2,4-dione derivatives have been found to exhibit anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Heptan-3-YL)imidazolidine-2,4-dione can be achieved through various methods. One common method involves the Knoevenagel condensation reaction, which is a chemical reaction between an aldehyde or ketone and a compound containing an active methylene group . This reaction typically requires a base catalyst and proceeds under mild conditions.
Another method involves the Bucherer-Bergs reaction, which is a multi-component reaction that combines an aldehyde, an amine, and potassium cyanide to form the imidazolidine-2,4-dione core . This reaction is often carried out in an aqueous medium and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 5-(Heptan-3-YL)imidazolidine-2,4-dione often involves large-scale batch processes. These processes are optimized for high yield and purity, and typically involve the use of automated reactors and continuous flow systems . The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(Heptan-3-YL)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually performed under anhydrous conditions.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine, and are carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction reactions yield reduced forms of the compound with fewer oxygen atoms .
Comparación Con Compuestos Similares
Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Carbamazepine: A compound with a similar therapeutic use but a different chemical structure. It is used to treat epilepsy and bipolar disorder.
Valproic Acid: An anticonvulsant with a different chemical structure and mechanism of action. It is used to treat epilepsy, bipolar disorder, and migraine headaches.
Uniqueness
5-(Heptan-3-YL)imidazolidine-2,4-dione is unique in its specific binding to SV2A, which distinguishes it from other anticonvulsants. Its chemical structure also provides a distinct set of reactivity and stability characteristics, making it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
5-heptan-3-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-3-5-6-7(4-2)8-9(13)12-10(14)11-8/h7-8H,3-6H2,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBXKONSLVMNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C1C(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2425484.png)
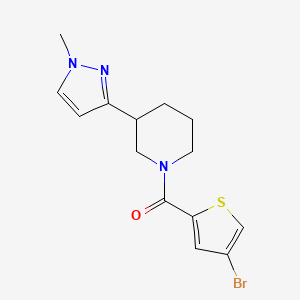
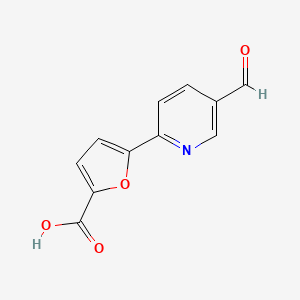
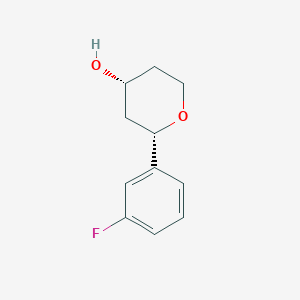
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2425490.png)
![1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2425491.png)
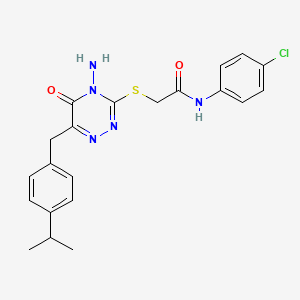
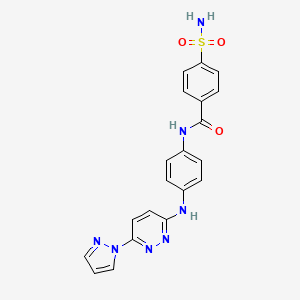
![2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2425494.png)
![N-methyl-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2425496.png)
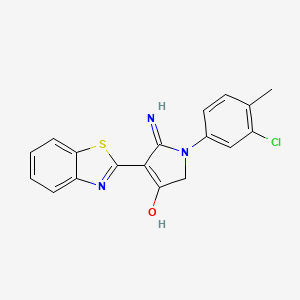
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2425503.png)
![2-(4-chlorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2425504.png)
![1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2425505.png)
